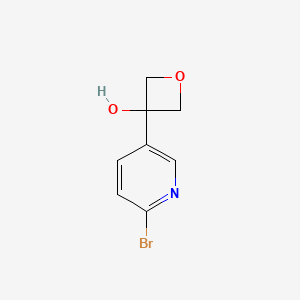
3-(6-Bromopyridin-3-yl)oxetan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Bromopyridin-3-yl)oxetan-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a heterocyclic organic compound that contains both a pyridine and an oxetane ring in its structure. The compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
Nonpeptide Alphavbeta3 Antagonists for Osteoporosis Treatment
Research on nonpeptide alphavbeta3 antagonists, such as 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, has shown potential for the prevention and treatment of osteoporosis. These compounds exhibit potent and selective antagonism of the alpha(v)beta(3) receptor, demonstrating efficacy in in vivo models of bone turnover and highlighting their promise for clinical development in osteoporosis treatment (J. Hutchinson et al., 2003).
Ligand Design for Biological Material Labeling
The development of ligands with 6-bromo-2,2'-bipyridine pendant arms for potential biological material labeling showcases the applicability of such compounds in designing preorganized ligands. These ligands have been synthesized and characterized, offering a foundation for further functionalization and utilization in biological studies (L. Charbonnière, N. Weibel, R. Ziessel, 2002).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of Schiff base compounds, such as 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, derived from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, offer insights into the structural properties and potential biological activities of these compounds. This research demonstrates the compound's significant antibacterial activities, underscoring its potential for therapeutic applications (Wang et al., 2008).
Oxetane Utilization in Drug Discovery
Oxetanes, such as those derived from oxetan-3-tert-butylsulfinimine, have been identified as valuable bioisosteres in drug discovery, replacing geminal dimethyl groups and carbonyl groups to improve aqueous solubility, lipophilicity, and metabolic stability. This research outlines a convenient approach to accessing structurally diverse 3-aminooxetanes, highlighting the oxetane ring's utility in medicinal chemistry (Philip J. Hamzik, Jason D. Brubaker, 2010).
Modification of Proteins with Oxetanes
The incorporation of oxetanes into proteins through chemoselective alkylation of cysteine presents a novel method for modifying proteins' physicochemical and biological properties. This technique has been demonstrated across a broad substrate scope, including proteins used as apoptotic markers and in drug formulation, as well as therapeutic antibodies. Such modifications hold promise for identifying next-generation peptide/protein therapeutics with improved properties (Omar Boutureira et al., 2017).
Propriétés
IUPAC Name |
3-(6-bromopyridin-3-yl)oxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-2-1-6(3-10-7)8(11)4-12-5-8/h1-3,11H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFASCRHTCVFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CN=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

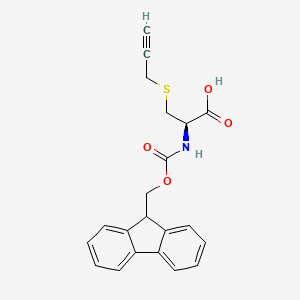
![potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2550814.png)
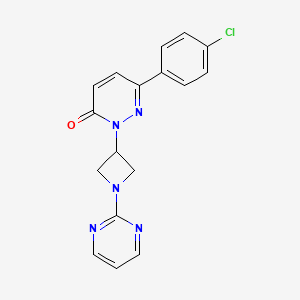
![N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2550816.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2550817.png)
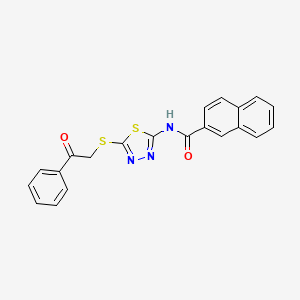
![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)
![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)
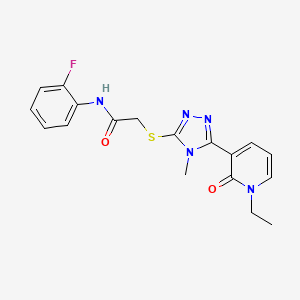

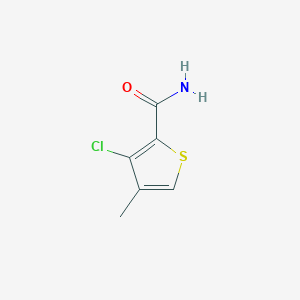
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2550834.png)